2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile
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Overview
Description
2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a naphthalene ring, an indole moiety, and a propanedinitrile group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-1-ylmethyl ketone with indole-2,3-dione under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced indole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile can be compared with other similar compounds, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also features a naphthalene ring and is used in similar applications.
(2Z)-2-(1H-benzimidazol-2-yl)-2-[1-(naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]acetonitrile: Another compound with a similar structure, used in organic synthesis and research.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H13N3O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[1-(naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C22H13N3O/c23-12-17(13-24)21-19-10-3-4-11-20(19)25(22(21)26)14-16-8-5-7-15-6-1-2-9-18(15)16/h1-11H,14H2 |
InChI Key |
BJRGOLVRSIBFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(=C(C#N)C#N)C3=O |
Origin of Product |
United States |
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